An In-depth Technical Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene
An In-depth Technical Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,5-Tetrachloro-4,6-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆Cl₄F₂. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, results in distinct chemical and physical properties that are of significant interest in various fields of research. This document provides a comprehensive overview of its molecular weight, physicochemical properties, a plausible synthetic approach, and its applications, particularly as a model compound in synthetic and mechanistic studies. Safety and handling information are also provided.
Chemical and Physical Properties
The key quantitative data for 1,2,3,5-tetrachloro-4,6-difluorobenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source |
| Molecular Weight | 251.87 | g/mol | [1] |
| Alternate Molecular Weight | 251.9 | g/mol | [2] |
| Exact Mass | 249.8724 | [3] | |
| Formula | C₆Cl₄F₂ | [1] | |
| CAS Number | 1198-56-7 | [2] | |
| logP oct/wat (Octanol/Water Partition Coefficient) | 4.578 | Crippen Calculated Property[1] | |
| log10WS (Log10 of Water Solubility) | -4.87 | Crippen Calculated Property[1] | |
| McGowan's Characteristic Volume (McVol) | 124.140 | ml/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization (ΔvapH°) | 50.44 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion (ΔfusH°) | 26.34 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -443.17 | kJ/mol | Joback Calculated Property[1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -373.44 | kJ/mol | Joback Calculated Property[1] |
Synthesis
The synthesis of 1,2,3,5-tetrachloro-4,6-difluorobenzene can be approached through various methods, with a common strategy being the halogen exchange (Halex) reaction on a polychlorinated precursor. An alternative conceptual pathway involves the chlorination of a difluorinated benzene derivative.
A practical synthetic route often involves the fluorination of a polychloro-precursor.[2] Given the challenges of controlling direct fluorination with elemental fluorine, a more manageable approach is to synthesize a polychlorinated benzene and then selectively replace specific chlorine atoms with fluorine.
Another potential pathway starts with a difluorinated benzene, such as 1,3-difluorobenzene.[2] The subsequent chlorination would be directed by the ortho-, para-directing effects of the fluorine atoms. This would likely first produce 1,3-difluoro-4,6-dichlorobenzene, followed by further chlorination under more stringent conditions to achieve the desired tetrachloro-derivative.[2] Precise control over the stoichiometry of the chlorinating agent and catalyst is crucial to obtain the target molecule without significant formation of byproducts.[2]
Experimental Protocol: Synthesis via Chlorination of 1,3-difluorobenzene (Conceptual)
This protocol describes a conceptual methodology for the synthesis of 1,2,3,5-tetrachloro-4,6-difluorobenzene based on the chlorination of 1,3-difluorobenzene. This is a generalized procedure and requires optimization and safety assessment prior to execution.
Materials:
-
1,3-difluorobenzene
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Lewis acid catalyst (e.g., ferric chloride, aluminum chloride)
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Reaction vessel with gas inlet and outlet, and a stirring mechanism
Procedure:
-
Reaction Setup: In a fume hood, equip a dry reaction vessel with a stirrer, a gas inlet tube, and a condenser connected to a gas trap for acidic off-gases.
-
Initial Charge: Charge the reaction vessel with 1,3-difluorobenzene and the anhydrous solvent.
-
Catalyst Addition: Add the Lewis acid catalyst to the solution while stirring.
-
Chlorination: Slowly bubble the chlorinating agent through the solution at a controlled rate. The reaction is exothermic, so cooling may be necessary to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of di- and subsequently tetrachlorinated products.
-
Work-up: Once the desired level of chlorination is achieved, stop the flow of the chlorinating agent. Quench the reaction by carefully adding water or a dilute sodium bicarbonate solution to neutralize the catalyst and any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by recrystallization or distillation under reduced pressure to isolate 1,2,3,5-tetrachloro-4,6-difluorobenzene.
Applications in Research
1,2,3,5-Tetrachloro-4,6-difluorobenzene is a valuable compound for fundamental and applied research due to its unique electronic and steric properties.[2]
-
Model Compound for Mechanistic Studies: It serves as an excellent model for studying reaction mechanisms in polyhalogenated aromatic systems, such as nucleophilic aromatic substitution.[2] The high degree of halogenation makes the aromatic ring electron-deficient and generally unreactive towards electrophilic aromatic substitution.[2]
-
Development of Synthetic Methodologies: Research involving this and similar mixed chlorofluorobenzenes is crucial for developing new synthetic strategies to access specifically substituted halogenated aromatic compounds.[2]
-
Materials Science and Supramolecular Chemistry: The distinct properties imparted by both chlorine and fluorine substituents make it an interesting candidate for applications where precise control over intermolecular interactions is important.[2]
Safety Information
Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a dry place.[4]
Visualizations
Caption: Conceptual synthesis pathway for 1,2,3,5-Tetrachloro-4,6-difluorobenzene.
Conclusion
1,2,3,5-Tetrachloro-4,6-difluorobenzene is a specialized chemical with a molecular weight of approximately 251.87 g/mol .[1] Its highly halogenated structure makes it a subject of interest for advanced synthetic chemistry and materials science. While not having widespread direct applications in drug development, its role as a research tool for understanding reaction mechanisms and developing new synthetic methods is significant. Proper safety protocols are essential when handling this compound.
References
- 1. Benzene, 1,2,3,5-tetrachloro-4,6-difluoro- (CAS 1198-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,2,3,5-Tetrachloro-4,6-difluorobenzene | 1198-56-7 | Benchchem [benchchem.com]
- 3. 1198-56-7(1,2,3,5-tetrachloro-4,6-difluorobenzene) | Kuujia.com [ko.kuujia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Hexafluorobenzene
Meisenheimer Complex (Stabilized)
Substituted Product
